(+/-)-Pindobind
(+/-)-Pindobind
Brand Name:
Vulcanchem
CAS No.:
106469-51-6
VCID:
VC20782347
InChI:
InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29)
SMILES:
CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O
Molecular Formula:
C23H34BrN3O3
Molecular Weight:
480.4 g/mol
(+/-)-Pindobind
CAS No.: 106469-51-6
Cat. No.: VC20782347
Molecular Formula: C23H34BrN3O3
Molecular Weight: 480.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106469-51-6 |
---|---|
Molecular Formula | C23H34BrN3O3 |
Molecular Weight | 480.4 g/mol |
IUPAC Name | 2-bromo-N-[2-[4-[[2-hydroxy-3-(1H-indol-4-yloxy)propyl]amino]-4-methylcyclohexyl]propan-2-yl]acetamide |
Standard InChI | InChI=1S/C23H34BrN3O3/c1-22(2,27-21(29)13-24)16-7-10-23(3,11-8-16)26-14-17(28)15-30-20-6-4-5-19-18(20)9-12-25-19/h4-6,9,12,16-17,25-26,28H,7-8,10-11,13-15H2,1-3H3,(H,27,29) |
Standard InChI Key | KNGWXFIRAISQAP-UHFFFAOYSA-N |
SMILES | CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O |
Canonical SMILES | CC1(CCC(CC1)C(C)(C)NC(=O)CBr)NCC(COC2=CC=CC3=C2C=CN3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator